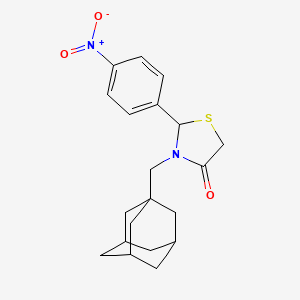![molecular formula C17H22ClNS B5193656 4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)
4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.
Mechanism of Action
BPTES targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of various molecules, including nucleotides and amino acids, which are essential for cancer cell growth. By inhibiting glutaminase, BPTES reduces the availability of glutamate, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, with minimal effects on normal cells. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BPTES has been shown to reduce the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BPTES has also been shown to be selective for glutaminase, with minimal off-target effects. However, BPTES has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. BPTES can also be unstable in some conditions, which can affect its potency.
Future Directions
For BPTES research include optimizing the synthesis of BPTES and developing more potent analogs. In addition, further studies are needed to understand the mechanism of action of BPTES and its effects on cancer metabolism. BPTES may also have potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases.
Synthesis Methods
BPTES can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 4-bromo-2-fluoropyridine with sec-butylmagnesium bromide to obtain 4-sec-butylpyridine. This compound is then reacted with 4-chlorobenzenethiol to obtain 4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine. The final step involves the reaction of the obtained compound with hydrochloric acid to yield BPTES hydrochloride.
Scientific Research Applications
BPTES has been extensively studied for its potential applications in cancer research and therapy. Glutamine metabolism is known to be upregulated in cancer cells, and targeting glutaminase with BPTES can lead to the inhibition of cancer cell growth. BPTES has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. BPTES has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-[2-(4-butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NS.ClH/c1-3-14(2)16-4-6-17(7-5-16)19-13-10-15-8-11-18-12-9-15;/h4-9,11-12,14H,3,10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGCBPANFARHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2,3-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5193573.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5193580.png)
![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)
![3-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5193593.png)


![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)

![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)